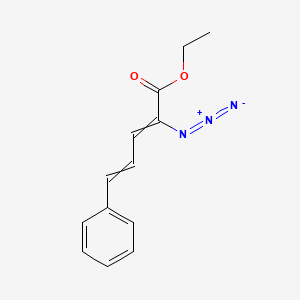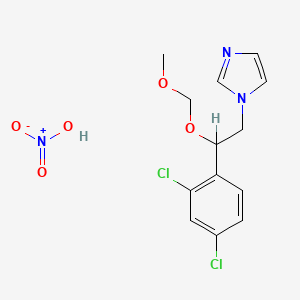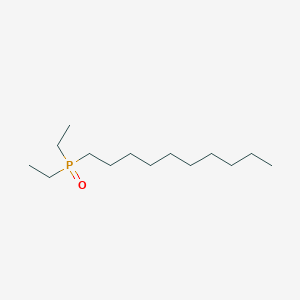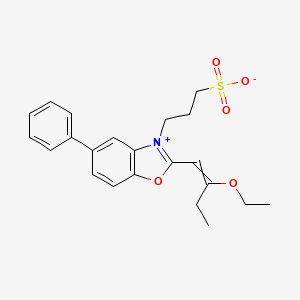
2,5-Dioctyl-1,4-dithiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioctyl-1,4-dithiine is an organic compound belonging to the class of 1,4-dithiins. These compounds are characterized by a six-membered ring containing two sulfur atoms at the 1 and 4 positions. The presence of octyl groups at the 2 and 5 positions enhances the compound’s solubility in organic solvents and its overall stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioctyl-1,4-dithiine typically involves the reaction of 1,4-dithiane with octyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the octyl halides react with the 1,4-dithiane to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dioctyl-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiols.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dioctyl-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Dioctyl-1,4-dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
1,4-Dithiane: A simpler analog without the octyl groups.
2,5-Dimethyl-1,4-dithiine: Contains methyl groups instead of octyl groups.
2,5-Diphenyl-1,4-dithiine: Contains phenyl groups instead of octyl groups.
Uniqueness: 2,5-Dioctyl-1,4-dithiine is unique due to its enhanced solubility and stability provided by the octyl groups. This makes it more suitable for applications requiring high solubility in organic solvents and robust chemical stability.
Eigenschaften
CAS-Nummer |
65933-41-7 |
|---|---|
Molekularformel |
C20H36S2 |
Molekulargewicht |
340.6 g/mol |
IUPAC-Name |
2,5-dioctyl-1,4-dithiine |
InChI |
InChI=1S/C20H36S2/c1-3-5-7-9-11-13-15-19-17-22-20(18-21-19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
PMHIFSXCHJIFFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CSC(=CS1)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)




![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)
![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)

![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)

